molecular formula C19H14BrN3OS B2455305 N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 879918-43-1

N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2455305
CAS No.: 879918-43-1
M. Wt: 412.31
InChI Key: XKLNXCWQSZJJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a synthetic small molecule based on the imidazo[2,1-b]thiazole scaffold, a structure recognized for its diverse pharmacological profile. This compound is furnished exclusively for research and development purposes. Imidazo[2,1-b]thiazole derivatives are extensively documented in scientific literature for their broad biological activities, serving as a key structural motif in the investigation of novel therapeutic agents . Research into analogous compounds has demonstrated significant promise in anti-infective development, particularly showcasing antimycobacterial activity against strains of Mycobacterium tuberculosis, which is of great interest for tuberculosis drug discovery . Furthermore, this chemical class has been explored for its antiviral properties against pathogens such as Coxsackie B4 virus, as well as antibacterial and antifungal applications, making it a versatile candidate for infectious disease research . The structural architecture of this molecule, which incorporates a carboxamide linkage, is similar to that of known bioactive molecules and is designed to interact with specific biological targets. Researchers can utilize this compound as a key intermediate or as a lead molecule in medicinal chemistry campaigns, including structure-activity relationship (SAR) studies and hit-to-lead optimization. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human consumption purposes. All necessary handling and safety precautions must be observed by qualified laboratory personnel.

Properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c1-12-17(18(24)21-15-9-7-14(20)8-10-15)25-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLNXCWQSZJJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the following steps :

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Imidazole Ring: The imidazole ring is formed by cyclization of the thiazole intermediate with an appropriate aldehyde or ketone.

    Substitution Reactions: The bromophenyl, methyl, and phenyl groups are introduced through various substitution reactions, often involving halogenation and Friedel-Crafts acylation.

    Final Coupling: The final step involves coupling the substituted imidazo[2,1-b]thiazole with a carboxamide group using reagents like carbodiimides or acid chlorides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Hydrazide Formation and Condensation Reactions

The carboxamide group undergoes nucleophilic substitution with hydrazine to form acetohydrazide intermediates, enabling subsequent condensations:
Reaction:

Carboxamide+HydrazineAcetohydrazideKetones/AldehydesHydrazones\text{Carboxamide} + \text{Hydrazine} \rightarrow \text{Acetohydrazide} \xrightarrow{\text{Ketones/Aldehydes}} \text{Hydrazones}

  • Example : Reaction with cyclopentanone yields 6-(4-bromophenyl)-N2-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazide (mp 227–229°C, yield: 92.7%) .

  • Conditions : Ethanol reflux (6 h), followed by crystallization .

Cyclization to Spiro and Heterocyclic Systems

Hydrazones derived from the carboxamide participate in cyclization reactions to form complex heterocycles:
Reaction:

Hydrazone+Mercaptoacetic AcidSpiro[4.4]non/[4.5]dec Derivatives\text{Hydrazone} + \text{Mercaptoacetic Acid} \rightarrow \text{Spiro[4.4]non/[4.5]dec Derivatives}

  • Example : Treatment with mercaptoacetic acid in anhydrous benzene forms spirothiazolidinones (yield: 65–78%) .

  • Key intermediates : Dean-Stark trap-assisted azeotropic water removal optimizes cyclization efficiency .

Schiff Base Formation

The carboxamide’s hydrazide intermediate reacts with aromatic aldehydes to form Schiff bases:
Reaction:

Acetohydrazide+Aromatic AldehydeSchiff Base\text{Acetohydrazide} + \text{Aromatic Aldehyde} \rightarrow \text{Schiff Base}

  • Example : Condensation with 4-hydroxybenzaldehyde produces (E)-4-(((6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methylene)amino)phenol (mp 160–162°C, yield: 72.5%) .

  • Characterization : IR spectra show peaks at 1676 cm⁻¹ (amide C=O) and 1587 cm⁻¹ (C=N stretching) .

Electrophilic Aromatic Substitution

The 4-bromophenyl group facilitates regioselective electrophilic substitutions:
Reaction:

Aryl Bromide+ElectrophileSubstituted Aryl Derivatives\text{Aryl Bromide} + \text{Electrophile} \rightarrow \text{Substituted Aryl Derivatives}

  • Example : Formylation at position 5 of the imidazothiazole core using Vilsmeier-Haack reagent .

  • Product : 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, a precursor for further functionalization .

Hydrolysis of the Carboxamide Group

Under acidic or basic conditions, the carboxamide hydrolyzes to a carboxylic acid:
Reaction:

CarboxamideH+/OHCarboxylic Acid+Ammonia\text{Carboxamide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Ammonia}

  • Conditions : Prolonged heating with HCl or NaOH .

  • Applications : The carboxylic acid serves as an intermediate for esterification or amidation .

Antitubercular Activity via Enzyme Inhibition

While not a traditional chemical reaction, the compound’s interaction with pantothenate synthetase in Mycobacterium tuberculosis is critical:

  • Mechanism : Binds to the enzyme’s active site, disrupting coenzyme A biosynthesis .

  • Activity : IC₅₀ = 2.32 μM, IC₉₀ = 7.05 μM against M. tuberculosis H37Ra.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its efficacy against various microbial strains, particularly Mycobacterium tuberculosis. In a study conducted by Ulusoy Güzeldemirci and Gürsoy, synthesized derivatives of imidazo[2,1-b]thiazoles, including N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide, exhibited varying degrees of inhibition against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 6.25 mg/ml for the most active derivative .

Table 1: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound NameMIC (mg/ml)Target Microorganism
3e6.25Mycobacterium tuberculosis
3a12.5Staphylococcus aureus
3b25Escherichia coli

Anticancer Properties

Research has shown that this compound derivatives possess anticancer activity. A study highlighted the synthesis and biological evaluation of these compounds against various cancer cell lines, including MCF7 (breast cancer) and other solid tumors. The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent .

Case Study: Anticancer Screening Results

In a comparative study involving several derivatives, it was found that specific compounds exhibited growth inhibition percentages comparable to standard chemotherapeutic agents:

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NamePercent Growth Inhibition (%)Standard Comparison
3d85.55-Fluorouracil (80%)
3e78.0Doxorubicin (75%)
3g82.5Cisplatin (70%)

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies reveal insights into the structure-activity relationship (SAR) of the compound and its derivatives, aiding in the design of more effective agents .

Table 3: Molecular Docking Scores

Compound NameBinding Affinity (kcal/mol)Target Protein
3b-9.5Estrogen Receptor
3c-8.7Tubulin
3d-9.0DNA Topoisomerase

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets :

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.

    Pathways: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can be compared with other similar compounds, such as :

    Imidazo[2,1-b]thiazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.

    Benzothiazole Derivatives: These compounds have a benzene ring fused with a thiazole ring and exhibit similar antimicrobial and anticancer properties.

    Thiazole Carboxamides: These compounds have a thiazole ring with a carboxamide group and are known for their anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and antitubercular research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an imidazo[2,1-b]thiazole core. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Imidazole Ring Formation : Cyclization occurs between the thiazole intermediate and an appropriate aldehyde or ketone.
  • Substitution Reactions : Bromophenyl, methyl, and phenyl groups are introduced through halogenation and Friedel-Crafts acylation.
  • Final Coupling : The substituted imidazo[2,1-b]thiazole is coupled with a carboxamide group using carbodiimides or acid chlorides.

Target Enzyme

The primary target of this compound is pantothenate synthetase from Mycobacterium tuberculosis (Mtb). This enzyme plays a crucial role in the biosynthesis of coenzyme A, which is vital for various metabolic pathways.

Mode of Action

The compound binds to the active site of pantothenate synthetase, inhibiting its function and consequently disrupting the pantothenate and coenzyme A biosynthesis pathway. This inhibition leads to significant antitubercular activity with an IC50 value of 2.32 μM and an IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 mg/ml for certain derivatives . Additionally, it has shown promising results against other microbial pathogens.

Anticancer Potential

Research indicates that this compound can inhibit cancer cell proliferation. For example, derivatives have demonstrated antiproliferative activity with GI50 values ranging from 37 to 86 nM against human cancer cell lines . The most potent derivatives were found to be effective inhibitors of EGFR and BRAF V600E, key targets in cancer therapy.

Research Findings

A summary of key findings from various studies is presented in the table below:

StudyBiological ActivityIC50/MIC ValuesRemarks
AntitubercularIC50: 2.32 μMSignificant activity against Mtb
AntimicrobialMIC: 6.25 mg/mlEffective against multiple pathogens
AnticancerGI50: 37-86 nMPotent against various cancer cell lines

Case Studies

  • Antitubercular Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis using the BACTEC 460 radiometric system. Results indicated that this compound exhibited significant inhibition at concentrations as low as 6.25 mg/ml .
  • Anticancer Properties : In another investigation focusing on cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. The most active compounds showed comparable potency to established anticancer drugs like erlotinib .

Q & A

Q. Key Methodological Considerations :

  • Purity of intermediates is critical; column chromatography (silica gel, hexane/EtOAc) is recommended for isolation .
  • Reaction monitoring via TLC or HPLC ensures minimal byproduct formation.

How is the compound characterized using spectroscopic methods?

Basic Research Question
Structural elucidation relies on:

  • 1H/13C NMR : Distinct signals for the imidazo-thiazole core (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 2.5 ppm for methyl groups) and carboxamide NH (~δ 10.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ confirm molecular weight (e.g., m/z ~468 for the target compound) .
  • IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the carboxamide group .

Q. Advanced Insight :

  • Compare with analogues (e.g., 6-(4-chlorophenyl) derivatives) to assess halogen-driven packing differences .

What strategies optimize the synthetic yield of the compound?

Advanced Research Question

  • Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance cyclization efficiency. For example, reflux in acetonitrile improves yields by 20% compared to THF .
  • Catalysis : Pd(PPh3)4 in Ullmann coupling reduces reaction time (1–3 hrs vs. 24 hrs) and increases yields to >75% .
  • Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions .

Q. Data-Driven Example :

ConditionYield (%)Byproducts (%)
Acetonitrile, reflux82<5
THF, reflux6215

How to address contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .
  • Structural Analogues : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl groups alter lipophilicity and target binding) .
  • Metabolic Stability : Evaluate in vitro microsomal stability (e.g., CYP450 inhibition assays) to distinguish intrinsic activity from pharmacokinetic factors .

Q. Case Study :

  • A 4-trifluoromethyl analogue showed 10-fold higher metabolic stability than the bromophenyl derivative, explaining divergent in vivo results .

What computational methods predict the compound’s reactivity?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the carboxamide carbonyl is a reactive site for hydrolysis .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina. The bromophenyl group shows π-π stacking with Phe80 in EGFR .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability, guiding lead optimization .

How to design derivatives to improve metabolic stability?

Advanced Research Question

  • Fluorine Substitution : Replace bromine with CF3 groups to enhance oxidative stability (e.g., half-life increased from 2.5 to 6.8 hrs in rat liver microsomes) .
  • Steric Shielding : Introduce bulky substituents (e.g., morpholine rings) at position 3 to block CYP450-mediated metabolism .
  • Prodrug Strategies : Convert the carboxamide to a methyl ester for improved bioavailability, with in vivo esterase activation .

Q. Example Derivative Table :

DerivativeMetabolic Stability (t1/2, hrs)Reference
4-Bromophenyl parent2.5
4-CF3 analogue6.8
Morpholine-substituted8.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.